3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide
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Overview
Description
3-Amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide is a complex organic compound belonging to the class of triazinoindole derivatives This compound features a triazino[5,6-b]indole core, which is a fused heterocyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide typically involves multiple steps, starting with the construction of the indole core. One common approach is the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino[1,2,4]triazino[5,6-b]indole[_{{{CITATION{{{1{Synthesis and antimicrobial activity of novel fused [1,2,4]triazino5,6 .... This intermediate can then be further modified by reacting with reagents such as aldehydes, ethyl chloroformate, triethyl orthoformate, and ninhydrine to introduce the desired functional groups[{{{CITATION{{{_1{Synthesis and antimicrobial activity of novel fused [1,2,4]triazino5,6 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,N-diethyl-5H-[1,2,4]triazino[6-b]indole-8-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and antimicrobial activity of novel fused [1,2,4]triazino5,6 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Reduction products such as amines or alcohols.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of indole derivatives, including this compound, has been explored for various activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine: Due to its biological activities, 3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide may be investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological context in which the compound is used. For example, in anticancer applications, it might interact with cellular receptors or enzymes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Indole Derivatives: Other indole derivatives with similar functional groups and core structures.
Triazinoindole Derivatives: Compounds with similar fused heterocyclic systems.
Uniqueness: 3-Amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity profile make it a valuable compound for research and development.
Properties
IUPAC Name |
3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S/c1-3-19(4-2)22(20,21)8-5-6-10-9(7-8)11-12(15-10)16-13(14)18-17-11/h5-7H,3-4H2,1-2H3,(H3,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLQJGZFPYDYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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